molecular formula C8H4F6N2O2 B1505585 2-Nitro-4,6-bis(trifluoromethyl)aniline CAS No. 320-21-8

2-Nitro-4,6-bis(trifluoromethyl)aniline

Cat. No.: B1505585
CAS No.: 320-21-8
M. Wt: 274.12 g/mol
InChI Key: INFTUELYTTXWBW-UHFFFAOYSA-N
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Description

2-Nitro-4,6-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of a nitro group (-NO2) and two trifluoromethyl groups (-CF3) attached to an aniline framework

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: The compound can be synthesized through the nitration of 4,6-bis(trifluoromethyl)aniline using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents.

  • Trifluoromethylation Reaction: The trifluoromethyl groups can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic anhydride (CF3SO2O) in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 4,6-bis(trifluoromethyl)aniline.

  • Substitution: The trifluoromethyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

  • Reduction: Iron powder and hydrochloric acid (Fe/HCl) or catalytic hydrogenation (H2/Pd-C).

  • Substitution: Nucleophiles such as sodium cyanide (NaCN) or ammonia (NH3) under suitable conditions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, carboxylic acids.

  • Reduction: 4,6-bis(trifluoromethyl)aniline.

  • Substitution: Cyanated or aminated derivatives.

Scientific Research Applications

2-Nitro-4,6-bis(trifluoromethyl)aniline has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It can be used as a fluorescent probe or a biological marker due to its unique fluorescence properties.

  • Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Nitro-4,6-bis(trifluoromethyl)aniline exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the compound's stability and binding affinity, while the nitro group can participate in redox reactions.

Comparison with Similar Compounds

  • 4-Nitro-2,6-bis(trifluoromethyl)pyridine: Similar structure but different core (pyridine instead of aniline).

  • 2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride: Contains a sulfonyl chloride group instead of an amine group.

Uniqueness: 2-Nitro-4,6-bis(trifluoromethyl)aniline is unique due to its combination of nitro and trifluoromethyl groups on an aniline core, which imparts distinct chemical and physical properties compared to similar compounds.

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Properties

IUPAC Name

2-nitro-4,6-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-4(8(12,13)14)6(15)5(2-3)16(17)18/h1-2H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INFTUELYTTXWBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707724
Record name 2-Nitro-4,6-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320-21-8
Record name 2-Nitro-4,6-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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